3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride
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Overview
Description
3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H4ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can participate in redox reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-chloropyridazine: A closely related compound with similar chemical properties.
6-chloropyridazine-4-carboxylic acid: Another derivative of pyridazine with different functional groups.
4-amino-6-chloropyridazine-3-carboxylic acid: A structural isomer with the amino and carboxyl groups in different positions.
Uniqueness
3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H5Cl2N3O2 |
---|---|
Molecular Weight |
210.02 g/mol |
IUPAC Name |
3-amino-6-chloropyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H4ClN3O2.ClH/c6-3-1-2(5(10)11)4(7)9-8-3;/h1H,(H2,7,9)(H,10,11);1H |
InChI Key |
GGIVIAIZBDFRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C(=O)O.Cl |
Origin of Product |
United States |
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